Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
CAS No.: 1315363-58-6
Cat. No.: VC2767911
Molecular Formula: C8H6ClN3O2
Molecular Weight: 211.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1315363-58-6 |
|---|---|
| Molecular Formula | C8H6ClN3O2 |
| Molecular Weight | 211.6 g/mol |
| IUPAC Name | methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-10-7-3-2-6(9)11-12(5)7/h2-4H,1H3 |
| Standard InChI Key | ZELRFIGGHCYSPR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN=C2N1N=C(C=C2)Cl |
| Canonical SMILES | COC(=O)C1=CN=C2N1N=C(C=C2)Cl |
Introduction
Chemical Properties and Structural Characteristics
Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate belongs to the imidazo[1,2-b]pyridazine family of heterocyclic compounds. Its molecular structure is characterized by a fused ring system containing an imidazole ring attached to a pyridazine ring, with specific functional groups at designated positions. The compound features a chlorine atom at the 6th position and a methyl ester (carboxylate) group at the 3rd position of the ring system.
The key chemical and physical properties of this compound are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 1315363-58-6 |
| Molecular Formula | C8H6ClN3O2 |
| Molecular Weight | 211.6 g/mol |
| IUPAC Name | methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate |
| Physical Appearance | Crystalline solid (typical for this class) |
| Functional Groups | Chloro group, methyl ester |
Crystallographic studies have provided insights into the spatial arrangement of atoms within the molecule, which can influence its reactivity and potential binding modes in biological systems. The imidazo[1,2-b]pyridazine core creates a planar structure that is favorable for various types of molecular interactions, including π-stacking with aromatic residues in target proteins.
Synthesis Methodologies
The synthesis of methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate typically involves multiple chemical transformations. Several synthetic routes have been reported in the literature, with varying degrees of efficiency and yield.
Multi-Step Synthetic Approach
A common synthetic pathway involves a sequence of reactions starting with appropriately substituted pyridazine derivatives. This approach typically requires the formation of the imidazo[1,2-b]pyridazine core followed by functionalization to introduce the methyl carboxylate group at the 3-position.
Biological Activities
Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate exhibits several biological activities that make it a compound of interest in pharmaceutical research. The imidazo[1,2-b]pyridazine scaffold itself has been associated with diverse pharmacological effects.
Enzyme Inhibition Properties
Compounds containing the imidazo[1,2-b]pyridazine core structure have demonstrated inhibitory activity against various enzymes. Related compounds in this class have shown potential as inhibitors of adaptor associated kinase 1 (AAK1), a serine/threonine kinase that modulates clathrin-coated endocytosis . This enzyme plays a critical role in synaptic vesicle recycling and receptor-mediated endocytosis, suggesting potential applications in neurological disorders.
Receptor Binding Studies
Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate has been utilized in receptor binding studies, where the unique structure of the compound contributes to specific interactions with biological targets. The planar imidazo[1,2-b]pyridazine core, combined with the strategically positioned chloro and carboxylate groups, creates a molecular framework capable of forming multiple types of non-covalent interactions with receptor binding sites.
Applications in Medicinal Chemistry
The potential applications of methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate in medicinal chemistry are diverse and continue to expand with ongoing research.
Pharmaceutical Development
The compound serves as an important intermediate or scaffold in the development of pharmaceutical agents. Its reactivity allows for further structural modifications to optimize biological activity, pharmacokinetic properties, or target selectivity.
Structure-Activity Relationship Studies
Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate provides a valuable platform for structure-activity relationship (SAR) studies. The carboxylate group at position 3 can be modified to produce various derivatives with potentially enhanced biological activities. Similarly, the chloro group at position 6 serves as a site for potential substitution reactions, allowing for the creation of compound libraries for biological screening.
Comparison with Related Compounds
Several structurally similar compounds have been studied, allowing for comparative analysis of their properties and activities. Table 2 provides a comparison between methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate and related compounds:
These structural variations result in different chemical reactivity patterns and biological activity profiles. The position of functional groups and the nature of the heterocyclic system significantly influence how these compounds interact with biological targets.
Chemical Reactivity
Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate participates in several types of chemical reactions that can yield derivatives with modified properties and biological activities.
Nucleophilic Substitution
Current Research and Future Perspectives
Current research on methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate and related compounds focuses on several areas with promising potential for future developments.
Drug Discovery Applications
The imidazo[1,2-b]pyridazine scaffold has been explored in the context of various therapeutic targets. For instance, related compounds have been investigated as inhibitors of adaptor associated kinase 1 (AAK1), which is involved in clathrin-mediated endocytosis and has implications for synaptic vesicle recycling . This suggests potential applications in neurological disorders where synaptic function is compromised.
Synthetic Methodology Development
Efforts to develop more efficient and environmentally friendly synthesis methods for methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate continue to evolve. The one-pot synthesis approach represents a step toward more streamlined production processes, but opportunities for further optimization remain.
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